(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Description
(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS: 1251537-34-4) is a boronic acid derivative featuring a tetrahydropyridine scaffold substituted with an acetyl group at the 1-position and a boronic acid moiety at the 4-position . Boronic acids are widely recognized for their versatility in organic synthesis, medicinal chemistry, and materials science due to their reversible binding with diols, low toxicity, and stability under physiological conditions .
Properties
IUPAC Name |
(1-acetyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h2,11-12H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQRIAEVDHZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)C(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206117 | |
| Record name | B-(1-Acetyl-1,2,3,6-tetrahydro-4-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251537-34-4 | |
| Record name | B-(1-Acetyl-1,2,3,6-tetrahydro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251537-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(1-Acetyl-1,2,3,6-tetrahydro-4-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the reaction of 1-acetyl-1,2,3,6-tetrahydropyridine with boronic acid reagents. One common method includes the use of pinacol boronate esters, which are reacted with the tetrahydropyridine derivative under specific conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohols or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- The acetyl group in the target compound likely lowers its pKa compared to the methyl-substituted analogue, increasing its reactivity at physiological pH .
- Aromatic boronic acids (e.g., phenanthren-9-yl) exhibit potent antiproliferative activity but face solubility challenges in aqueous media, limiting their assay reliability .
Physicochemical Properties
pKa and Binding Affinity
- pKa Trends : Boronic acids with electron-withdrawing groups (e.g., acetyl) exhibit lower pKa values, favoring boronate formation at neutral pH. For instance, 3-AcPBA (a related acetylated boronic acid) has a pKa ~7.5, making it suitable for glucose sensing . In contrast, methyl-substituted derivatives typically have pKa >8, reducing their utility in physiological environments .
- Binding Constants: The acetyl group may enhance diol-binding affinity by stabilizing the boronate complex through inductive effects. For example, Wulff-type boronic acids with ortho-aminomethyl groups show glucose association constants (Ka) up to 10³ M⁻¹, whereas simpler aryl boronic acids (e.g., phenylboronic acid) have Ka <100 M⁻¹ .
Solubility and Stability
- The target compound’s tetrahydropyridine ring improves water solubility compared to fully aromatic analogues like pyren-1-yl boronic acid, which precipitates in culture media .
- Boronic acids with bulky substituents (e.g., tert-butoxycarbonyl) often exhibit better stability but reduced reactivity due to steric hindrance .
Antiproliferative Effects
- Aromatic Derivatives : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids demonstrate sub-micromolar IC₅₀ values (0.1969–0.2251 µM) in triple-negative breast cancer (4T1) cells . Their planar structures may facilitate intercalation into DNA or inhibition of proteasomes.
- The acetyl group could modulate membrane permeability or target engagement .
Biological Activity
(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (CAS Number: 1251537-34-4) is a boronic acid derivative with significant biological activity that has garnered attention in various fields of medicinal chemistry. This compound's structure features a tetrahydropyridine moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₂BNO₃
- Molecular Weight : 167.09 g/mol
- Structure : The compound contains a boronic acid functional group attached to a tetrahydropyridine ring, which is known for its ability to interact with biological targets.
The biological activity of (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues. This property is particularly important in the context of cancer therapy and neurodegenerative diseases .
- Anticancer Activity : Recent studies have indicated that compounds similar to (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression .
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of Alzheimer's disease .
Biological Activity Overview
1. Anticancer Research
A study conducted on piperidine derivatives demonstrated that (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid and its analogs exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .
2. Neurodegenerative Disease Models
In another investigation focusing on Alzheimer's disease models, compounds related to (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid were shown to effectively inhibit cholinesterase enzymes. This inhibition was linked to improved cognitive function in animal models .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing (1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid to avoid decomposition?
- Methodological Answer : To prevent cyclization or boroxine formation during synthesis, use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar). Introduce acetyl groups early to stabilize the tetrahydropyridine ring. Post-synthesis, derivatize with diols (e.g., 1,2-ethanediol) to form stable boronic esters, which inhibit trimerization . Characterization via ¹¹B NMR (e.g., pH-dependent shifts) and mass spectrometry (MALDI-MS with diol stabilization) can confirm purity .
Q. How can researchers characterize the pH-dependent behavior of this boronic acid in aqueous solutions?
- Methodological Answer : Use ¹¹B NMR spectroscopy to monitor chemical shifts across pH gradients (e.g., pH 3–10). Prepare buffered solutions (phosphate or acetate) and correlate δ(¹¹B) values with protonation states. For example, at pH < 7, the boronic acid exists as R-B(OH)₂; at higher pH, deprotonation occurs, forming R-B(OH)₃⁻. A linear relationship between δ(¹¹B) and pH can be established for predictive modeling .
Q. What storage conditions are optimal to maintain stability?
- Methodological Answer : Store under anhydrous conditions (e.g., 4 Å molecular sieves) at –20°C in amber vials to prevent photodegradation. For long-term stability, convert to boronic esters (e.g., pinacol ester) using diols, which reversibly regenerate the free acid under mild acidic hydrolysis .
Advanced Research Questions
Q. How can contradictory bioactivity data across cancer cell lines be resolved?
- Methodological Answer : Perform whole-cell proteomics (e.g., LC-MS/MS) to compare protein expression profiles in responsive vs. resistant cell lines. Focus on pathways like tubulin polymerization (IC₅₀ assays ) or apoptosis markers (FACScan analysis ). Use COMPARE analysis to correlate compound activity with known inhibitors (e.g., combretastatin A-4) and identify mechanistic outliers .
Q. What strategies elucidate the mechanism of action in glycoprotein interactions?
- Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics with glycoproteins (e.g., fetuin or IgG). Optimize buffer pH (6.8–7.5) to balance boronate-diol affinity and protein stability. For competitive assays, use saccharides (e.g., sorbitol) to disrupt interactions, confirming specificity .
Q. How can reaction efficiency be improved in aqueous Suzuki-Miyaura couplings?
- Methodological Answer : Optimize pH (7.5–9.0) to enhance boronate nucleophilicity while avoiding boroxine formation. Use Pd catalysts (e.g., Pd(OAc)₂ with bipyridine ligands) and phase-transfer agents (e.g., CTAB) to stabilize intermediates. Monitor reaction progress via ¹¹B NMR to detect side products .
Q. What methodologies enhance adsorption in glycoprotein enrichment applications?
- Methodological Answer : Functionalize resins with 4-carboxyphenylboronic acid (loading ~1.2 mmol/g) via chloromethyl grafting. Use batch adsorption at pH 8.5 (50 mM ammonium bicarbonate) and elute with 0.1 M acetic acid. Validate binding capacity via HPLC-UV (280 nm) or glycoprotein-specific stains .
Q. How to troubleshoot boroxine interference in MALDI-MS analysis?
- Methodological Answer : Pre-treat samples with diols (e.g., mannitol) to form boronic esters, suppressing trimerization. Use α-cyano-4-hydroxycinnamic acid (CHCA) as a matrix to enhance ionization. For quantification, spike with deuterated internal standards (e.g., d₆-phenylboronic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
